molecular formula C10H11ClN2 B2457234 2-(4-chloro-1H-indol-1-yl)ethanamine CAS No. 1146290-73-4

2-(4-chloro-1H-indol-1-yl)ethanamine

Cat. No.: B2457234
CAS No.: 1146290-73-4
M. Wt: 194.66
InChI Key: VRXMBSSOAFZXHS-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-indol-1-yl)ethanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring substituted with a chlorine atom at the 4-position and an ethanamine group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-indol-1-yl)ethanamine typically involves the formation of the indole ring followed by the introduction of the chlorine atom and the ethanamine group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The chlorine atom can be introduced through electrophilic substitution using reagents like N-chlorosuccinimide. The ethanamine group can be added via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-indol-1-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chloro-1H-indol-1-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its structural similarity to biologically active indole derivatives.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-indol-1-yl)ethanamine involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. The chlorine atom and ethanamine group can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

2-(4-chloro-1H-indol-1-yl)ethanamine can be compared with other indole derivatives such as:

Properties

IUPAC Name

2-(4-chloroindol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12/h1-4,6H,5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXMBSSOAFZXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCN)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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